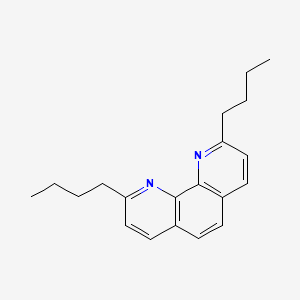

2,9-Dibutyl-1,10-phenanthroline

Overview

Description

2,9-Dibutyl-1,10-phenanthroline is a chemical compound with the molecular formula C20H24N2 . It has an average mass of 292.418 Da and a monoisotopic mass of 292.193939 Da .

Molecular Structure Analysis

The molecular structure of 2,9-Dibutyl-1,10-phenanthroline consists of 20 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms . The structure is characterized by freely rotating bonds and has a polar surface area of 26 Å .Physical And Chemical Properties Analysis

2,9-Dibutyl-1,10-phenanthroline has a density of 1.1±0.1 g/cm3, a boiling point of 428.6±40.0 °C at 760 mmHg, and a flash point of 178.3±18.6 °C . It also has a molar refractivity of 95.8±0.3 cm3, a polarizability of 38.0±0.5 10-24 cm3, and a molar volume of 275.8±3.0 cm3 .Scientific Research Applications

DNA Interactions and Biological Activity

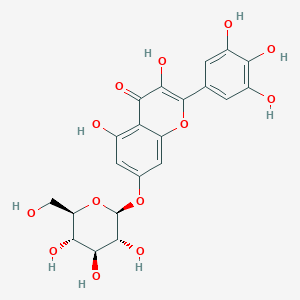

2,9-Dibutyl-1,10-phenanthroline has been used in the synthesis and characterization of small-molecule derivatives as potential telomeric quadruplex DNA ligands with antitumor properties . These compounds can bind and stabilize the telomeric quadruplex sequence and exhibit moderate cytotoxicity in tumor cells . They have also been shown to induce apoptosis in HeLa cells , highlighting their potential applications as chemical tools for the development of novel antitumor agents.

Organic Optoelectronic Devices

This compound is widely used as an efficient hole or exciton-blocking material in organic photovoltaic (OPV) solar cells and organic light emitting diodes (OLEDs) . It has a low highest occupied molecular orbital (HOMO) and large mobility, making it very attractive in portable electronics for consumers .

Organic UV Photovoltaic Photodetectors

2,9-Dibutyl-1,10-phenanthroline has been used in the development of organic UV photovoltaic photodetectors . Despite its wide use in organic electronics, it has rarely been reported as a photoactive material in organic UV devices .

Visible Light-Mediated Photoredox Catalysis

Copper (I) complexes of 2,9-Dibutyl-1,10-phenanthroline have been studied for their reactivity in visible light-mediated photoredox catalysis . Their capacity to promote a known atom-transfer radical addition process was evaluated .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 1,10-phenanthroline have been shown to interact with metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .

Mode of Action

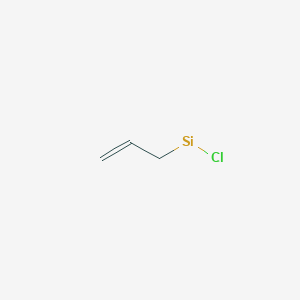

It has been used as a ligand in nickel-catalyzed reductive 1,1-diarylation reactions of unactivated alkenes with aryl iodides . In this context, it was found to be an optimal ligand for controlling the chemo-/regioselectivity towards 1,1-diarylated products .

Biochemical Pathways

Similar compounds have been found to interact with g-quadruplex dna structures , which could potentially affect various cellular processes.

Result of Action

It has been used as a ligand in nickel-catalyzed reactions, suggesting it may have a role in facilitating certain chemical transformations .

Action Environment

It is generally recommended to store the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

2,9-dibutyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGGPELKXXFMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538988 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Dibutyl-1,10-phenanthroline | |

CAS RN |

85575-93-5 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)

![[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1253230.png)

![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)